molecular formula C27H32FN9O2 B12308153 cis-Pralsetinib

cis-Pralsetinib

货号: B12308153
分子量: 533.6 g/mol
InChI 键: GBLBJPZSROAGMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

cis-Pralsetinib is a selective rearranged during transfection (RET) inhibitor developed by Blueprint Medicines Corporation. It is primarily used for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC) and thyroid cancers. RET is a proto-oncogene that plays a crucial role in cell signaling pathways, and its alterations are implicated in several cancers .

准备方法

The synthesis of cis-Pralsetinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability. Detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturing companies .

化学反应分析

cis-Pralsetinib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

cis-Pralsetinib has a wide range of scientific research applications, including:

作用机制

cis-Pralsetinib exerts its effects by inhibiting the activity of RET tyrosine kinase receptors. This inhibition disrupts the signaling pathways involved in cell proliferation, migration, and differentiation, leading to the suppression of tumor growth. The molecular targets of this compound include wild-type RET and various RET mutations and fusions, such as CCDC6-RET and KIF5B-RET .

相似化合物的比较

cis-Pralsetinib is often compared with other RET inhibitors, such as selpercatinib. Both compounds are highly selective RET inhibitors with similar mechanisms of action. they differ in their activity against specific RET mutations. For example, the RET roof L730I/V mutants are strongly resistant to this compound but remain sensitive to selpercatinib . Other similar compounds include multikinase inhibitors like cabozantinib and vandetanib, which have broader targets but also higher toxicity .

属性

IUPAC Name

N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLBJPZSROAGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。